5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid
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Overview
Description
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C9H6FNO4. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties .
Preparation Methods
The synthesis of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a fluorinated aromatic compound with a suitable carboxylic acid derivative, followed by cyclization to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule enhances its reactivity and binding affinity to biological targets, which can lead to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
5-Fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid can be compared with other oxazole derivatives, such as:
5-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carbaldehyde: This compound has a similar structure but lacks the fluorine atom, which can affect its reactivity and biological activity.
2,3-Dihydrobenzo[b]furan-5-carboxylic acid: This compound has a different heterocyclic ring but shares some chemical properties with the oxazole derivatives.
Properties
IUPAC Name |
5-fluoro-3-methyl-2-oxo-1,3-benzoxazole-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO4/c1-11-6-3-5(10)4(8(12)13)2-7(6)15-9(11)14/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUSSIXOBACOSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C(=C2)F)C(=O)O)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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